molecular formula C11H21NO4 B1371043 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid CAS No. 1155990-96-7

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid

Cat. No. B1371043
CAS RN: 1155990-96-7
M. Wt: 231.29 g/mol
InChI Key: BIYXUNJTZYRILK-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid” is a chemical compound with the CAS Number: 1155990-96-7 . It has a molecular weight of 231.29 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-2-methylnorvaline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Peptide Synthesis

Boc-protected amino acids are pivotal in peptide synthesis . The protection of the amino group by the Boc group prevents unwanted side reactions and allows for the sequential addition of amino acids to form peptides . This method is particularly useful in solid-phase peptide synthesis, where the Boc group can be selectively removed under acidic conditions without disturbing other protecting groups.

Ionic Liquid Formation

The formation of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) expands the applicability of amino acid ionic liquids in organic synthesis . These Boc-AAILs serve as starting materials in dipeptide synthesis and can enhance amide formation without the addition of base, providing a controllable strategy for peptide synthesis.

Amine Protection

In organic synthesis, the Boc group is widely used for amine protection . It can be added to amines under aqueous conditions and removed with strong acids like trifluoroacetic acid or HCl in methanol . This protection is crucial for multi-step synthetic processes where the amine functionality must be temporarily masked to prevent undesired reactions.

Chiral Separation

Boc-protected amino acids play a role in the chiral separation of compounds, which is essential for the production of certain pharmaceuticals . For instance, the separation of chiral compounds without the need for salinization and dissociation processes is made possible by using Boc-protected intermediates.

Nucleophilic Protection

The Boc group serves as a nucleophilic protection strategy, where it can prevent alkylation of nucleophilic sites during reactions. This is particularly important when dealing with sensitive molecules that might react with other functional groups present in the reaction mixture .

Stability and Reactivity Control

Boc-protected amino acids can be used to control the stability and reactivity of intermediates in synthetic chemistry. The presence of the Boc group can increase the spontaneity of reactions and help in the formation of stable N-carboxyanhydrides, which are important intermediates in peptide synthesis .

properties

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h6-7H2,1-5H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYXUNJTZYRILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpentanoic acid

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